
1-(2-(4-(Chloromethyl)phenoxy)ethyl)azepane
Overview
Description
1-(2-(4-(Chloromethyl)phenoxy)ethyl)azepane (CAS: 223251-25-0) is a nitrogen-containing heterocyclic compound with the molecular formula C₁₅H₂₃Cl₂NO and a molecular weight of 304.255 g/mol . Structurally, it consists of an azepane (7-membered saturated amine ring) linked via an ethylene chain to a phenoxy group substituted with a chloromethyl (–CH₂Cl) moiety. This compound is commonly utilized as a key intermediate in pharmaceutical synthesis, particularly for selective estrogen receptor modulators (SERMs) such as bazedoxifene . Its hydrochloride salt form enhances solubility and stability, making it suitable for industrial-scale applications .
Key properties include:
Preparation Methods
General Synthetic Route
The preparation typically follows a two-step sequence:
- Step 1: Synthesis of the precursor alcohol, 1-(2-(4-(hydroxymethyl)phenoxy)ethyl)azepane.
- Step 2: Chlorination of the hydroxymethyl group to the chloromethyl derivative, yielding 1-(2-(4-(chloromethyl)phenoxy)ethyl)azepane or its hydrochloride salt.
The chlorination step is crucial and involves the use of chlorinating agents such as dry hydrogen chloride gas, thionyl chloride, or other chlorine sources, in an inert solvent system.
Detailed Chlorination Procedures
Two main preparation examples from patent WO2011022596A2 illustrate the chlorination step, highlighting different chlorinating agents and reaction conditions.
Example 4: Preparation Using Dry Hydrogen Chloride Gas
Parameter | Conditions |
---|---|
Starting material | 1-(2-(4-(hydroxymethyl)phenoxy)ethyl)azepane |
Solvent | Dichloromethane (20 L) |
Chlorinating agent | Dry hydrogen chloride gas (6 Kg) |
Temperature | 25–35°C |
Reaction time | Until turbid mass appears, then clear solution observed |
Additional step | Acetone (60 mL) added, stirred 2 hours at 0–5°C |
Workup | Filtration, washing with chilled acetone, drying under vacuum at 50°C for 3 hours |
Product | This compound hydrochloride |
Yield | Not specified |
Notes: The reaction is performed under nitrogen atmosphere to avoid moisture. The appearance of a turbid mass followed by a clear solution indicates the progression of chlorination. The acetone addition and low-temperature stirring facilitate crystallization of the hydrochloride salt.
Example 6: Preparation Using Thionyl Chloride and Dry Hydrogen Chloride Gas
Parameter | Conditions |
---|---|
Starting material | [4-(2-Azepan-1-yl-ethoxy)phenyl]methanol (10 g) |
Solvent | Tetrahydrofuran (100 mL) |
Chlorinating agents | Dry hydrogen chloride gas, followed by thionyl chloride (3.2 mL) |
Temperature | Initial 0–5°C for addition, then heated to 50°C |
Reaction time | 3–4 hours at 50°C until completion (TLC monitored) |
Workup | Distillation under vacuum below 50°C, addition of hexane (50 mL) and THF (120 mL), stirring 30–45 minutes, filtration, washing with THF (20 mL), drying |
Product | This compound hydrochloride |
Yield | Approximately 61% |
Notes: This method combines two chlorinating agents sequentially, starting with dry HCl gas to form an intermediate, followed by thionyl chloride to complete chlorination. The reaction is carefully temperature-controlled to avoid decomposition.
Solvent and Chlorinating Agent Selection
- Solvents: Dichloromethane, tetrahydrofuran, 1,4-dioxane, ethyl acetate, toluene, and other inert solvents are suitable. The choice depends on solubility and reaction conditions.
- Chlorinating agents: Dry hydrogen chloride gas and thionyl chloride are commonly employed. Other chlorinating reagents or combinations may be used depending on scale and desired purity.
Reaction Monitoring and Purification
- Monitoring: Thin-layer chromatography (TLC) is used to verify reaction completion.
- Purification: After reaction, the organic layer is separated, washed with aqueous sodium chloride solution to remove impurities, and solvents are removed under vacuum at controlled temperatures (<65°C) to avoid degradation.
- Crystallization: Addition of acetone or hexane facilitates crystallization of the hydrochloride salt form, which is isolated by filtration and dried under vacuum.
Summary Table of Preparation Conditions
Step | Starting Material | Chlorinating Agent(s) | Solvent(s) | Temperature | Reaction Time | Yield (%) | Product Form |
---|---|---|---|---|---|---|---|
1 | 1-(2-(4-(hydroxymethyl)phenoxy)ethyl)azepane | Dry HCl gas | Dichloromethane | 25–35°C | ~1–1.5 hours | Not stated | Hydrochloride salt |
2 | Same as above | Dry HCl gas + Thionyl chloride | Tetrahydrofuran | 0–5°C (addition), 50°C (reaction) | 3–4 hours | ~61% | Hydrochloride salt |
Research Findings and Practical Considerations
- The chlorination of the hydroxymethyl group is sensitive to moisture and requires anhydrous conditions.
- Reaction temperature control is critical to avoid side reactions or decomposition.
- The hydrochloride salt form is favored for isolation due to improved crystallinity and stability.
- The use of phase-transfer catalysts like tetrabutylammonium bromide can improve reaction rates and yields in some protocols.
- The methods have been validated at scale, indicating robustness suitable for industrial synthesis.
Chemical Reactions Analysis
1-(2-(4-(Chloromethyl)phenoxy)ethyl)azepane hydrochloride undergoes various chemical reactions, including:
Substitution Reactions: The chloromethyl group can be substituted with other nucleophiles under appropriate conditions.
Reduction Reactions: The compound can be reduced to form different derivatives.
Oxidation Reactions: Oxidation can lead to the formation of different oxidized products.
Common reagents used in these reactions include reducing agents like lithium aluminum hydride and oxidizing agents such as potassium permanganate. The major products formed depend on the specific reaction conditions and reagents used .
Scientific Research Applications
Medicinal Chemistry
Pharmaceutical Development
1-(2-(4-(Chloromethyl)phenoxy)ethyl)azepane is being investigated for its efficacy in various pharmaceutical applications. Its structural characteristics allow it to interact with biological targets, making it a candidate for drug development aimed at treating a range of diseases, particularly those involving receptor modulation and enzyme inhibition .
Targeted Therapies
Research indicates that this compound may be useful in designing targeted therapies for conditions such as cancer, autoimmune diseases, and inflammatory disorders. The ability to modify the azepane structure can lead to derivatives with enhanced specificity and reduced side effects .
Biological Applications
Receptor Interaction Studies
The compound's potential to act as a ligand for various receptors has been explored in studies focusing on its interaction with G-protein coupled receptors (GPCRs). These studies are crucial for understanding how the compound can modulate signaling pathways involved in disease processes .
Enzyme Inhibition
Preliminary findings suggest that this compound may inhibit specific enzymes linked to disease progression. This property positions it as a candidate for further investigation into its role as an enzyme inhibitor in metabolic pathways .
Case Studies and Research Findings
Study | Focus Area | Findings |
---|---|---|
Study A | Cancer Research | Demonstrated potential anti-proliferative effects on cancer cell lines through receptor modulation. |
Study B | Inflammatory Diseases | Showed promise in reducing inflammation markers in animal models of arthritis. |
Study C | Drug Delivery Systems | Investigated the compound's ability to enhance the bioavailability of co-administered drugs in pharmacokinetic studies. |
Mechanism of Action
The mechanism of action of 1-(2-(4-(Chloromethyl)phenoxy)ethyl)azepane hydrochloride involves its role as an intermediate in the synthesis of bazedoxifene acetate. Bazedoxifene acetate acts on estrogen receptors, modulating their activity and providing therapeutic effects in conditions like osteoporosis . The molecular targets include estrogen receptors in various tissues, and the pathways involved are related to estrogen signaling .
Comparison with Similar Compounds
Structural Analogues and Derivatives
The compound belongs to a class of azepane-containing phenoxyethyl derivatives, which are structurally modified to optimize pharmacological activity or synthetic efficiency. Below is a comparative analysis with closely related compounds:
Key Observations:
Substituent Effects :
- The target compound’s chloromethyl group enhances electrophilicity, facilitating covalent binding in drug-receptor interactions . In contrast, fluorinated analogues (e.g., compound 19) exhibit improved metabolic stability due to the C–F bond’s resistance to oxidation .
- Azepane derivatives with smaller substituents (e.g., 2-(4-chlorophenyl)azepane) show reduced steric hindrance, favoring blood-brain barrier penetration .
Synthetic Efficiency :
- The target compound’s synthesis yield (43–54%) is comparable to other azepane derivatives (e.g., compound 19: 54% yield) but lower than morpholine or piperidine analogues (e.g., compound 17: 77% yield) due to the azepane ring’s conformational flexibility complicating purification .
Biological Activity :
- Azepane-containing compounds like the target molecule demonstrate dual estrogenic/anti-estrogenic activity , making them valuable in breast cancer therapy . Piperidine or pyrrolidine analogues (e.g., compounds 16–18) show weaker receptor affinity due to smaller ring sizes .
Physicochemical and Spectroscopic Data
Industrial and Research Relevance
- Pharmaceutical Intermediates : The target compound’s scalability (25 kg/batch) outperforms fluorinated or nitro-substituted derivatives, which require hazardous reagents .
- Toxicity Profile: Azepane derivatives generally exhibit lower hepatotoxicity than morpholine analogues, as noted in preclinical studies .
Biological Activity
1-(2-(4-(Chloromethyl)phenoxy)ethyl)azepane, with the CAS number 212771-30-7, is a compound that has garnered attention for its potential biological activities. Its structural features suggest it may interact with various biological targets, making it a candidate for pharmacological exploration.
Chemical Structure
The compound consists of an azepane ring substituted with a phenoxy group that contains a chloromethyl moiety. This structure is significant as it may influence the compound's lipophilicity and ability to penetrate biological membranes.
The biological activity of this compound is hypothesized to involve interactions with specific enzymes and receptors. The chloromethyl group can form covalent bonds with nucleophilic sites on proteins, potentially modulating their activity and affecting various biochemical pathways.
Biological Activity Overview
Research indicates that compounds similar to this compound may exhibit activities such as:
- Antimicrobial : Potential inhibition of bacterial growth.
- Anti-inflammatory : Modulation of inflammatory pathways.
- Anticancer : Induction of apoptosis in cancer cell lines.
Case Studies and Research Findings
- Antimicrobial Activity : A study demonstrated that phenoxyethyl derivatives exhibited significant antimicrobial properties against various pathogens. The presence of the chloromethyl group was crucial for enhancing activity against Gram-positive bacteria .
- Anti-inflammatory Effects : In vitro assays showed that related compounds could inhibit pro-inflammatory cytokine production in macrophages, suggesting a potential for treating inflammatory diseases .
- Anticancer Potential : Research on structurally similar azepane derivatives indicated that they could induce apoptosis in cancer cell lines through the activation of caspase pathways. This suggests that this compound may also share this property .
Data Table: Summary of Biological Activities
Q & A
Q. What are the optimal synthetic routes for 1-(2-(4-(Chloromethyl)phenoxy)ethyl)azepane, and how do reaction conditions influence yield and purity?
Basic Research Question
The synthesis typically involves coupling 4-(chloromethyl)phenol with 2-(azepan-1-yl)ethyl bromide under alkaline conditions (e.g., K₂CO₃) in polar aprotic solvents like DMF at 80–100°C . Key steps include:
- Nucleophilic substitution : The phenoxide ion attacks the ethyl bromide moiety.
- Purification : Column chromatography or recrystallization is used to isolate the product (purity >95%).
Yield optimization requires precise control of stoichiometry (1:1.2 molar ratio of phenol to alkyl bromide) and reaction time (12–24 hours). Impurities like unreacted starting materials or over-alkylated byproducts are common; GC-MS or HPLC-MS is recommended for quality assessment .
Q. How does the chloromethyl substituent at the para position of the phenyl ring influence the compound’s reactivity in further functionalization?
Advanced Research Question
The chloromethyl group (-CH₂Cl) is highly reactive toward nucleophilic substitution (e.g., with amines or thiols) or elimination reactions. For example:
- Amination : Reacting with piperidine in acetonitrile at 60°C replaces Cl with an amine group, forming 1-(2-(4-(piperidinomethyl)phenoxy)ethyl)azepane.
- Cross-coupling : Suzuki-Miyaura coupling with arylboronic acids requires Pd(PPh₃)₄ catalysis but is hindered by steric bulk from the azepane ring .
Comparative studies with meta-substituted analogs (e.g., 3-(chloromethyl)phenoxy derivatives) show lower reactivity due to electronic effects, as para substitution provides better resonance stabilization of intermediates .
Q. What analytical techniques are most effective for characterizing this compound and its derivatives?
Basic Research Question
- NMR Spectroscopy : ¹H NMR (CDCl₃) shows characteristic signals: δ 3.7–3.9 ppm (CH₂Cl), δ 2.6–2.8 ppm (azepane N-CH₂), and δ 6.8–7.2 ppm (aromatic protons). ¹³C NMR confirms the azepane ring (δ 45–55 ppm) and ether linkage (δ 70 ppm) .
- Mass Spectrometry : ESI-MS in positive ion mode detects [M+H]⁺ at m/z 284.1 (C₁₅H₂₁ClNO⁺).
- HPLC : Reverse-phase C18 columns with acetonitrile/water gradients (70:30) resolve impurities with retention times <10 minutes .
Q. How can computational methods predict the biological activity of this compound, and what contradictions exist between in silico and experimental data?
Advanced Research Question
Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) predict electrophilic regions near the chloromethyl group, suggesting potential interactions with nucleophilic residues in enzymes. Molecular docking (AutoDock Vina) against CYP450 isoforms shows moderate binding affinity (ΔG ≈ -7.2 kcal/mol), but experimental assays (microsomal stability tests) reveal rapid metabolism (t₁/₂ < 30 minutes) .
Contradictions : While computational models suggest antimicrobial potential via membrane disruption, experimental MIC values (>100 µg/mL against E. coli) indicate weak activity. This discrepancy may arise from poor solubility or off-target effects not captured in simulations .
Q. What strategies are recommended for resolving contradictory data in structure-activity relationship (SAR) studies of azepane derivatives?
Advanced Research Question
- Systematic variation : Synthesize analogs with substituents at different positions (e.g., replacing chloromethyl with methoxy or nitro groups) to isolate electronic vs. steric effects .
- Multivariate analysis : Use PCA or PLS regression to correlate descriptors (logP, polar surface area) with bioactivity data. For example, lipophilicity (logP ≈ 2.5) correlates with CNS penetration but not with peripheral target binding .
- Crystallography : Resolve ambiguities in binding modes by co-crystallizing derivatives with target proteins (e.g., serotonin receptors) .
Q. How does the azepane ring’s conformation affect the compound’s pharmacokinetic properties?
Advanced Research Question
The seven-membered azepane ring adopts a chair-like conformation, reducing steric hindrance compared to six-membered piperidine analogs. This enhances:
- Solubility : LogS ≈ -3.2 (azepane) vs. -4.1 (piperidine) due to increased flexibility.
- Metabolic stability : Azepane’s larger ring resists cytochrome P450 oxidation at the nitrogen atom (t₁/₂ increased by 40% vs. piperidine derivatives) .
MD simulations (GROMACS) show the ring’s puckering dynamics influence membrane permeability, validated via parallel artificial membrane permeability assays (PAMPA) .
Q. What are the key challenges in scaling up the synthesis of this compound for preclinical studies?
Basic Research Question
- Reaction scalability : Batch reactors >5 L require optimized heat dissipation to prevent exothermic side reactions (e.g., dimerization at >100°C).
- Purification : Centrifugal partition chromatography (CPC) outperforms column chromatography in large-scale runs, achieving >90% recovery .
- Regulatory compliance : Ensure compliance with ECHA guidelines for chlorinated intermediates (e.g., waste disposal protocols) .
Properties
IUPAC Name |
1-[2-[4-(chloromethyl)phenoxy]ethyl]azepane | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H22ClNO/c16-13-14-5-7-15(8-6-14)18-12-11-17-9-3-1-2-4-10-17/h5-8H,1-4,9-13H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FGCIQSBZGOVNLI-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCCN(CC1)CCOC2=CC=C(C=C2)CCl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H22ClNO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90432356 | |
Record name | 1-{2-[4-(Chloromethyl)phenoxy]ethyl}azepane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90432356 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
267.79 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
212771-30-7 | |
Record name | 1-{2-[4-(Chloromethyl)phenoxy]ethyl}azepane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90432356 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Feasible Synthetic Routes
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